molecular formula C10H9FO2 B1310189 3-Fluoro-4-methylcinnamic acid CAS No. 261951-72-8

3-Fluoro-4-methylcinnamic acid

Cat. No. B1310189
CAS RN: 261951-72-8
M. Wt: 180.17 g/mol
InChI Key: DVZABKDWMCAVGE-SNAWJCMRSA-N
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Description

3-Fluoro-4-methylcinnamic acid is a derivative of cinnamic acid, a compound that is commonly found in the biosynthesis of phenylpropanoids, which are essential for plant structure and defense. While the provided papers do not directly discuss 3-Fluoro-4-methylcinnamic acid, they do provide insights into the chemistry of related compounds, which can be extrapolated to understand the properties and reactions of 3-Fluoro-4-methylcinnamic acid.

Synthesis Analysis

The synthesis of related compounds, such as the pharmaceutical intermediate described in paper , involves palladium-catalyzed reactions and regioselective chlorination. Although the synthesis of 3-Fluoro-4-methylcinnamic acid is not explicitly detailed, similar synthetic strategies could potentially be applied. For instance, the introduction of a fluorine atom and a methyl group into the cinnamic acid framework might involve halogenation and subsequent alkylation steps.

Molecular Structure Analysis

The molecular structure of cinnamic acid derivatives can significantly influence their chemical behavior. Paper discusses the crystal chemistry of 3,4-dimethoxycinnamic acid and highlights the importance of polymorphism in determining photochemical and photomechanical properties. By analogy, the molecular structure of 3-Fluoro-4-methylcinnamic acid would likely impact its reactivity and physical properties, with potential implications for its photomechanical behavior.

Chemical Reactions Analysis

The biotransformation of 4-fluorocinnamic acid to 4-fluorobenzoic acid, as investigated in paper , suggests that fluorinated cinnamic acid derivatives can undergo microbial degradation, leading to defluorination and ring modification. This indicates that 3-Fluoro-4-methylcinnamic acid might also be susceptible to similar biotransformation pathways, potentially yielding fluorinated benzoic acids or related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of cinnamic acid derivatives are influenced by their functional groups. The presence of a fluorine atom, as in the case of 4-fluorocinnamic acid studied in paper , can affect the compound's acidity, reactivity, and interaction with biological systems. Similarly, the methyl group in 3-Fluoro-4-methylcinnamic acid would contribute to its hydrophobic character and could influence its melting point, solubility, and overall stability.

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-Fluoro-4-methylcinnamic acid and its derivatives are often used in chemical synthesis. For instance, methyl 4-fluorocinnamate, synthesized from 4-fluorocinnamic acid, is used in asymmetric dihydroxylation and aminohydroxylation processes. This synthesis uses a strongly acidic cationic exchange resin as a catalyst, offering a cost-efficient and less erosive method for large-scale preparation of chiral medicinal materials (Si, 2004).

Biodegradation and Environmental Impact

  • 3-Fluoro-4-methylcinnamic acid's environmental impact and biodegradation are also significant research areas. For example, bacterial strain HZW-3 can degrade more than 94.5% of 4-fluorocinnamic acid at a concentration of 500mg/L within 24 hours. This high degradation capacity is crucial for managing the environmental impact of fluoric agrochemicals (Ma Yu, 2013).

Application in Molecular and Biological Studies

  • The dynamics of molecular interactions involving derivatives of 3-methylcinnamic acid have been studied, as seen in the case of 3-methylcinnamic acid and 4-phenylbutyric acid. These studies focus on the nature of inter-hydrogen bond interactions and provide insights into the crystal spectral properties and electronic structures of molecular systems (Hachuła et al., 2015).

Photoreactions and Spectroscopic Studies

  • The solid-state photodimerization reaction mechanism in 4-methylcinnamic acid crystal has been investigated using Raman and infrared spectroscopy. This research helps understand the intramolecular vibrations of reactants and products, providing valuable information about the reaction mechanism and product lattice structure (Ghosh et al., 1998).

Applications in Medical Research

  • Cinnamic acid derivatives, including 4-methylcinnamic acid, have been studied for their potential as intervention catalysts in overcoming antifungal tolerance. They offer insights into the structure-activity relationship and potential for enhancing the efficacy of antifungal treatments (Kim et al., 2017).

Wastewater Treatment

  • The compound's role in wastewater treatment has been explored, particularly regarding the aerobic biotransformation of 4-fluorocinnamic acid to 4-fluorobenzoic acid using industrial activated sludge. This research is crucial for understanding how this compound behaves in biological wastewater treatment plants [(dos Santos et al., 2004)](https://consensus.app/papers/aerobic-biotransformation-4fluorocinnamic-acid-santos/f030753fb66f518ca185c12e18ca5e85/?utm_source=chatgpt).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling 3-Fluoro-4-methylcinnamic acid . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(E)-3-(3-fluoro-4-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZABKDWMCAVGE-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420758
Record name 3-Fluoro-4-methylcinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methylcinnamic acid

CAS RN

261951-72-8
Record name 3-Fluoro-4-methylcinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to the previously described general procedure (GP1), Knoevenagel condensation (75° C.; 2h30) between 3-fluoro-4-methyl-benzaldehyde (10.519 g; 76.154 mmol) and malonic acid (15.056 g; 144.694 mmol) gave the product 3-(3-fluoro-4-methyl-phenyl)-acrylic acid as a colorless solid (11.860 g; 86%). LC-MS: tR=0.84 min; [M+H]+: no ionisation.
Quantity
10.519 g
Type
reactant
Reaction Step One
Quantity
15.056 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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